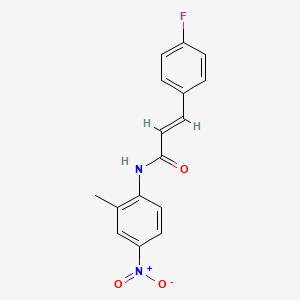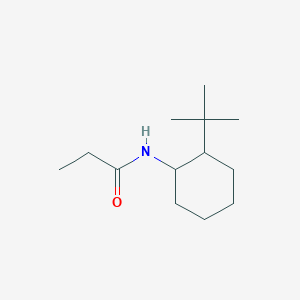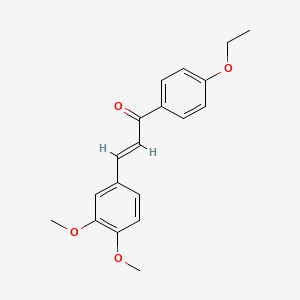
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that belongs to the family of piperazine derivatives. FP1 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide also exhibits high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. Additionally, N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is also relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the main limitations of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to study in vitro. Additionally, the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Another area of interest is the investigation of the role of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its derivatives may lead to the discovery of novel pharmacological agents. Finally, the elucidation of the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide may lead to the development of more effective therapies for a wide range of diseases.
合成法
The synthesis of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is typically around 70%.
科学的研究の応用
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDNGDEELDUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)